Competitive Inhibition of RNA Polymerases I and II: High-Affinity Binding vs. Natural CTP
3'-dCTP acts as a potent competitive inhibitor of DNA-dependent RNA polymerases I and II from Dictyostelium discoideum. The Ki for 3'-dCTP (3.0 µM) was determined to be 2.1-fold lower than the Km for its natural substrate, CTP (6.3 µM) [1]. This indicates a higher affinity for the enzyme's active site compared to the natural nucleotide, demonstrating its efficacy in blocking RNA chain elongation. The inhibition is specific to RNA polymerases, as 3'-dCTP did not affect poly(rA) synthesis, which is a key differentiator from broader-spectrum chain terminators [1].
| Evidence Dimension | Enzyme inhibition affinity (Ki vs. Km) |
|---|---|
| Target Compound Data | Ki = 3.0 µM |
| Comparator Or Baseline | CTP (Cytidine 5'-triphosphate), Km = 6.3 µM |
| Quantified Difference | 2.1-fold lower Ki relative to Km of natural substrate |
| Conditions | Purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum cells; in vitro transcription assay. |
Why This Matters
This quantitative data confirms 3'-dCTP as a high-affinity, specific inhibitor for RNA polymerases, enabling precise experimental control over transcription in biochemical assays without the off-target effects seen with other chain terminators.
- [1] Saneyoshi, M., et al. (1981). Inhibitory effects of 3′-deoxycytidine 5′-triphosphate and 3′-deoxyuridine 5′-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells. Nucleic Acids Research, 9(13), 3129-3138. View Source
